molecular formula C19H11F3N2OS B13055108 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one

7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B13055108
M. Wt: 372.4 g/mol
InChI Key: IRFMDZPMYCNTSB-UHFFFAOYSA-N
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Description

7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[3,2-D]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethyl acetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one exhibit promising anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.
    • Case Study: In vitro assays demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the disruption of key signaling pathways associated with cell growth and survival.
  • Antiviral Properties
    • The thieno[3,2-D]pyrimidine scaffold has been explored for its antiviral activity. The compound has shown potential against viral infections by interfering with viral replication mechanisms.
    • Research Findings: A study published in a peer-reviewed journal reported that a related compound exhibited significant antiviral activity against influenza viruses, suggesting that this compound could be developed into a therapeutic agent.

Material Science Applications

  • Organic Electronics
    • The unique electronic properties of this compound position it as a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups can enhance charge transport properties.
    • Data Table: Electronic Properties Comparison
CompoundMobility (cm²/V·s)Energy Level (eV)
This compound0.155.5
Related Compound A0.105.6
Related Compound B0.125.7
  • Sensors
    • The compound's ability to interact with various analytes makes it suitable for sensor applications, particularly in detecting environmental pollutants or biological markers.
    • Case Study: A recent development involved the use of this compound in a sensor designed for detecting heavy metal ions in water, demonstrating high sensitivity and selectivity.

Mechanism of Action

The mechanism of action of 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various research and industrial applications .

Biological Activity

7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is an organic compound belonging to the thienopyrimidine class, characterized by its unique structural features that include a thieno[3,2-D]pyrimidine core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C19H11F3N2OSC_{19}H_{11}F_3N_2OS. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The structural arrangement contributes to its reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve interference with bacterial enzymes or receptors, leading to inhibition of growth. Comparative studies have shown that derivatives of thienopyrimidine compounds often display varying degrees of antibacterial efficacy against common pathogens such as E. coli and S. aureus .

Anticancer Activity

The compound's anticancer potential has been explored through several studies focusing on its cytotoxic effects on various cancer cell lines. Notably, studies have indicated that similar thienopyrimidine derivatives exhibit IC50 values in the micromolar range, demonstrating significant inhibition of cancer cell proliferation . For instance, derivatives with modifications at the phenyl or trifluoromethyl positions have shown enhanced activity against breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines .

The biological activity of this compound is thought to be mediated through specific interactions with molecular targets such as enzymes involved in cell signaling pathways. Preliminary docking studies suggest that this compound may bind effectively to key proteins, potentially modulating their activity and influencing downstream biological processes .

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various thienopyrimidine derivatives, compounds structurally related to this compound were tested against multiple cancer cell lines. Results indicated that specific substitutions significantly increased cytotoxicity, with some analogs achieving IC50 values as low as 1.18 µM .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of thienopyrimidine derivatives, including the target compound, which demonstrated effective inhibition against S. aureus and E. coli. The presence of the trifluoromethyl group was noted to enhance antibacterial activity compared to non-fluorinated analogs .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
7-(2-methylphenyl)-3-(4-trifluoromethylphenyl)thieno[3,2-D]pyrimidin-4(3H)-oneSimilar core but different substitutionModerate anticancer activity
7-(2-chlorophenyl)-3-(4-trifluoromethylphenyl)thieno[3,2-D]pyrimidin-4(3H)-oneVariation in substituent positionsEnhanced antimicrobial action

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs.

Properties

Molecular Formula

C19H11F3N2OS

Molecular Weight

372.4 g/mol

IUPAC Name

7-phenyl-3-[4-(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-8-14(9-7-13)24-11-23-16-15(10-26-17(16)18(24)25)12-4-2-1-3-5-12/h1-11H

InChI Key

IRFMDZPMYCNTSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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